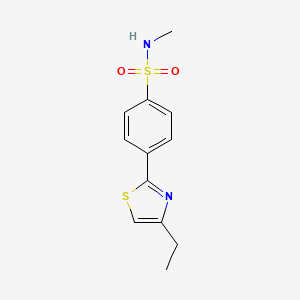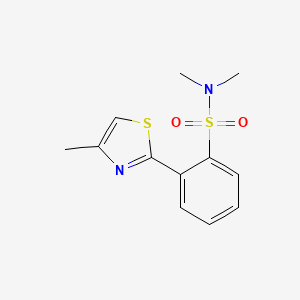
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties.
作用機序
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which can lead to cell damage and death. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been shown to have neuroprotective effects, as it can protect against neuronal damage and death. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been shown to have anti-cancer effects, as it can inhibit the growth of cancer cells.
実験室実験の利点と制限
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide is also relatively non-toxic, making it a safe compound to use in lab experiments. However, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can interact with other compounds, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide. One potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide and its potential therapeutic applications in various diseases.
合成法
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-amino-4-ethyl-1,3-thiazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride and selenium dioxide to yield 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide.
科学的研究の応用
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and stroke. 4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-8-17-12(14-10)9-4-6-11(7-5-9)18(15,16)13-2/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYHIYDZDKHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethyl-1,3-thiazol-2-yl)-N-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)



![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)